2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid;hydrochloride
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Description
2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid;hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO3 and its molecular weight is 271.74. The purity is usually 95%.
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Biological Activity
The compound 2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid; hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H17N1O3·HCl
- Molecular Weight : 273.74 g/mol
- CAS Number : Not explicitly listed in the sources but relates to THIQ derivatives.
Biological Activity Overview
Tetrahydroisoquinoline derivatives have been extensively studied for their pharmacological properties. The biological activities of 2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid; hydrochloride include:
- Neuroprotective Effects : THIQ analogs have shown potential in protecting neuronal cells from apoptosis and oxidative stress. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
- Anticancer Properties : Research indicates that certain THIQ derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving Bcl-2 family proteins. For instance, compounds similar to THIQ have demonstrated binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating cell survival and apoptosis .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : Studies reveal that THIQ derivatives can activate caspase pathways leading to programmed cell death in cancer cells. For example, a related compound was shown to induce caspase-3 activation in Jurkat cells .
- Neurotransmitter Modulation : The structural characteristics of THIQs allow them to interact with neurotransmitter receptors, potentially enhancing dopaminergic activity and providing neuroprotective effects.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in neuronal tissues.
Case Studies and Research Findings
Several studies highlight the biological potential of THIQ derivatives:
- A review article discusses the medicinal chemistry perspectives of THIQ analogs, emphasizing their structural–activity relationships (SAR) and their mechanisms against various pathogens and neurodegenerative conditions .
- In vitro studies demonstrate that certain THIQ derivatives exhibit significant anti-proliferative activity against cancer cell lines. For example, a study found that specific analogs could inhibit cancer cell growth by targeting apoptotic pathways .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-(6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-13(2,12(16)17)11-10-4-3-9(15)7-8(10)5-6-14-11;/h3-4,7,11,14-15H,5-6H2,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPIBDDAIPETNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C2=C(CCN1)C=C(C=C2)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.